molecular formula C8H10N2 B1520236 4-Cyclopropylpyridin-2-amine CAS No. 908269-97-6

4-Cyclopropylpyridin-2-amine

Cat. No. B1520236
Key on ui cas rn: 908269-97-6
M. Wt: 134.18 g/mol
InChI Key: HAIPJIYVWCQVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Reflux 4-cyclopropyl-pyridine (600 mg, 5 mmol), N,N-dimethylaniline (1.4 mL, 11 mmol) and NaNH2 (50% in toluene, 468 mg, 6 mmol) at 150-160° C. under nitrogen in toluene for overnight. Cool the mixture and dilute with water and ethyl acetate. Extract the organic layer by minimal amount of water. Dry the organic layer (combination of anhydrous MgSO4, Na2SO4 and K2CO3), concentrate and purify by silica gel column chromatography to obtain the title compound in 12% yield. LCMS (ES), m/z 135 (M+1).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
468 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.C[N:11](C)C1C=CC=CC=1>C1(C)C=CC=CC=1.O.C(OCC)(=O)C>[CH:1]1([C:4]2[CH:9]=[CH:8][N:7]=[C:6]([NH2:11])[CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C1(CC1)C1=CC=NC=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
NaNH2
Quantity
468 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer by minimal amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (combination of anhydrous MgSO4, Na2SO4 and K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=NC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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